molecular formula C16H26N2O3S B10863222 4-methyl-N-(octylcarbamoyl)benzenesulfonamide

4-methyl-N-(octylcarbamoyl)benzenesulfonamide

Cat. No.: B10863222
M. Wt: 326.5 g/mol
InChI Key: FELQIYPBTCCPET-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of with (aniline) to form the desired compound.

      Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or chloroform) with the addition of a base (such as triethylamine) to neutralize the hydrogen chloride byproduct.

      Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles, with optimization for yield and purity.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the sulfonamide or carbamoyl groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its functional groups.

      Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).

      Medicine: May have applications in drug design or as a pharmacophore.

      Industry: Employed in the synthesis of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a sulfonamide group and an octylcarbamoyl moiety sets it apart from other compounds.

      Similar Compounds: While I don’t have a specific list, you can explore related sulfonamides and carbamoyl derivatives for comparison.

    Remember that this compound’s properties and applications continue to be a subject of scientific investigation, and further research may reveal additional insights

    Properties

    Molecular Formula

    C16H26N2O3S

    Molecular Weight

    326.5 g/mol

    IUPAC Name

    1-(4-methylphenyl)sulfonyl-3-octylurea

    InChI

    InChI=1S/C16H26N2O3S/c1-3-4-5-6-7-8-13-17-16(19)18-22(20,21)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3,(H2,17,18,19)

    InChI Key

    FELQIYPBTCCPET-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

    Origin of Product

    United States

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